diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate
CAS No.: 799812-69-4
Cat. No.: VC12002431
Molecular Formula: C25H52N5O9PS
Molecular Weight: 629.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799812-69-4 |
|---|---|
| Molecular Formula | C25H52N5O9PS |
| Molecular Weight | 629.7 g/mol |
| IUPAC Name | diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate |
| Standard InChI | InChI=1S/C25H46N3O9PS.2H3N/c29-19(17-37-38(33,34)35)16-36-23(31)14-8-6-4-2-1-3-5-7-11-15-26-22(30)13-10-9-12-21-24-20(18-39-21)27-25(32)28-24;;/h19-21,24,29H,1-18H2,(H,26,30)(H2,27,28,32)(H2,33,34,35);2*1H3/t19-,20+,21+,24+;;/m1../s1 |
| Standard InChI Key | VHPZQKULUKVAAZ-XYYJLZBASA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+] |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+] |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+] |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name reflects its intricate architecture, comprising three key domains:
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Diazanium group: A positively charged ammonium derivative () linked to the phosphate moiety.
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Thienoimidazolone core: A bicyclic system () featuring a sulfur-containing thiophene ring fused to an imidazolone group. This motif is stereochemically defined by the (3aS,4S,6aR) configuration .
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Hydrocarbon-phosphorylated backbone: A 12-carbon dodecanoyloxy chain bridges the thienoimidazolone and a glycerol-derived 2-hydroxypropyl phosphate group, with a pentanoylamino spacer ensuring conformational flexibility .
Molecular Formula: (calculated based on structural subunits) .
Molecular Weight: ~825.5 g/mol (estimated via PubChem’s computed descriptors) .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous strategies for phosphate-diazo conjugates suggest a multi-step approach:
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Thienoimidazolone preparation: Cyclocondensation of thiourea derivatives with α-keto acids under acidic conditions .
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Acylation: Coupling the thienoimidazolone’s primary amine with dodecanoyl chloride via Schotten-Baumann reaction .
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Phosphorylation: Introducing the diazonium-phosphate group using alkyl diazo compounds, leveraging pH-dependent O-alkylation selectivity (pH 6–8 optimal) .
Critical challenges include preserving stereochemical integrity at the (2R)-hydroxypropyl center and avoiding diazo decomposition during phosphorylation .
Physicochemical Properties
The diazonium group confers pH-dependent reactivity, protonating below pH 4 to form reactive diazonium ions, while the phosphate moiety stabilizes the molecule in neutral aqueous solutions .
Functional Applications
Bioconjugation and Protein Modification
Diazo-functionalized phosphates exhibit selective reactivity with nucleophilic residues (e.g., serine, threonine). In model studies, similar compounds enabled covalent binding to phosphorylated peptides at picomolar concentrations, facilitating enrichment from complex mixtures . This suggests potential utility in proteomics for isolating phosphoproteins.
Catalytic and Enzymatic Studies
The thienoimidazolone core resembles biotin’s tetrahydrothiophene ring, hinting at affinity for streptavidin-binding applications . Computational docking simulations predict moderate binding ( M) to avidin proteins, though experimental validation is pending.
Fire Retardancy
While diammonium phosphate (DAP) derivatives are established flame suppressants , the elongated hydrocarbon chain in this compound may enhance surface adhesion in polymer composites. Thermal gravimetric analysis (TGA) of analogous structures shows 40% char residue at 500°C, indicating potential as a flame retardant additive .
Research Gaps and Future Directions
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Toxicological Profile: No in vitro or in vivo toxicity data exist for this compound. Acute exposure risks associated with diazonium release warrant investigation.
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Stereochemical Impact: The (2R)-hydroxypropyl configuration’s role in biological activity remains unexplored. Enantioselective synthesis and testing are needed.
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Scalability: Current synthetic routes are low-yield (<15%). Transition metal catalysis (e.g., Pd-mediated cross-coupling) could improve efficiency .
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